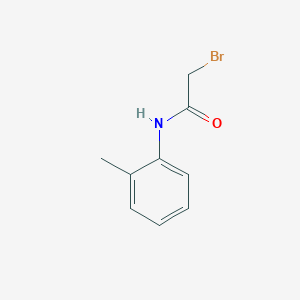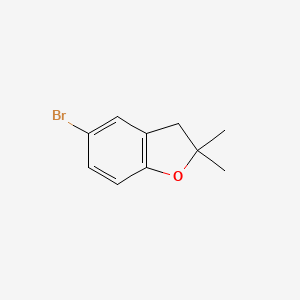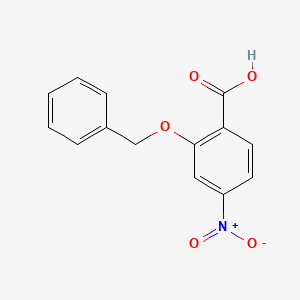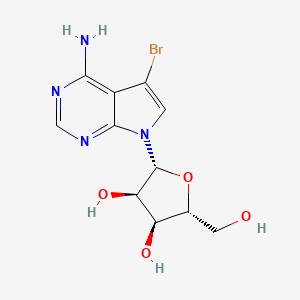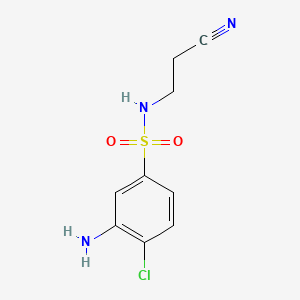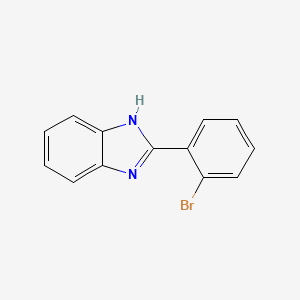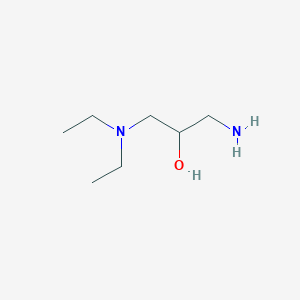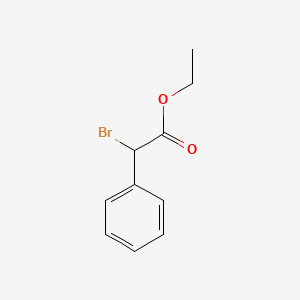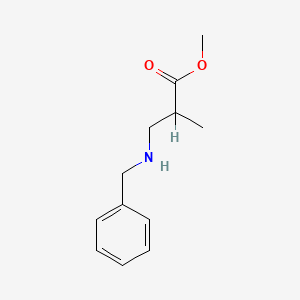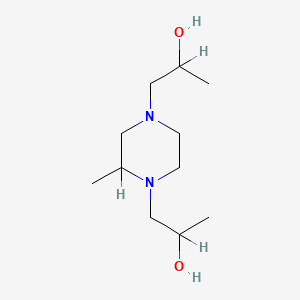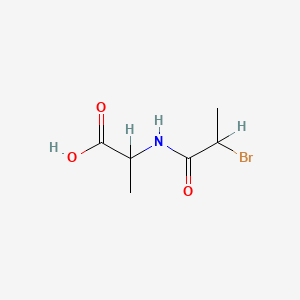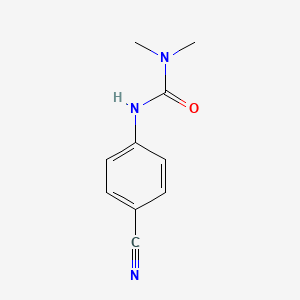
Urea, N'-(4-cyanophenyl)-N,N-dimethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea derivatives, including Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, involves the reaction of amines with isocyanates or carboxylic acids in a process that can be optimized to avoid racemization, achieving good yields under mild conditions. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as an effective method for the synthesis of ureas from carboxylic acids, offering an environmentally friendly and cost-effective approach (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives, including Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, has been elucidated using various spectroscopic methods. For example, N-Benzoyl-N′-[4-(1-phenyl-2,3-dimethylpyrazol-5-one)]urea was characterized by X-ray structural analysis, revealing an anti-syn conformation stabilized by an intermolecular hydrogen bond (Fedotova et al., 1996).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions that reflect their reactive functional groups. For instance, the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by the laccase enzyme from Trametes versicolor indicates the susceptibility of these compounds to enzymatic oxidation, which varies depending on the position of the hydroxyl group relative to the urea moiety (Jolivalt et al., 1999).
Physical Properties Analysis
The physical properties of urea derivatives are significantly influenced by their molecular structure. The crystalline structure, as well as solid-state NMR and vibrational spectroscopy studies of N1,N1-dimethyl-N3-arylureas, have provided insights into the role of hydrogen bonding and molecular conformations in determining the physical properties of these compounds (Kołodziejski et al., 1993).
Chemical Properties Analysis
The chemical properties of Urea, N'-(4-cyanophenyl)-N,N-dimethyl-, and related urea derivatives are defined by their functional groups. The presence of a cyanophenyl group, for example, can influence the reactivity and interaction of the compound with other molecules, as seen in the synthesis and characterization of novel unsymmetrically N,N'-substituted ureas from dehydroabietic acid, which exhibited significant cytotoxicity activities against cancer cells due to their tricyclic hydrophenanthrene structure (Rao et al., 2008).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Studies on crystalline N 1 ,N 1 -dimethyl-N 3 -arylureas, which are chemically related to N'-(4-cyanophenyl)-N,N-dimethyl-urea, reveal insights into hydrogen bonding and molecular conformations using techniques like NMR, IR, Raman spectroscopies, and X-ray diffraction (Kołodziejski, Wawer, Woźniak & Klinowski, 1993).
Biological and Medicinal Applications 2. Research on N-aryl-N'-ureas, including structures akin to N'-(4-cyanophenyl)-N,N-dimethyl-urea, demonstrates their potential as anticancer agents targeting sirtuins in glioma cells. These compounds display potent antiproliferative activity on various glioma cell types, suggesting their significance in cancer research (Schnekenburger et al., 2017).
Environmental Impact and Agricultural Applications 3. Research on urea derivatives, closely related to N'-(4-cyanophenyl)-N,N-dimethyl-urea, has been conducted to understand their transformation in environmental settings, particularly in the presence of enzymes like laccase from white rot fungus, which can significantly affect their environmental fate (Jolivalt, Raynal, Caminade, Kokel, Le Goffic & Mougin, 1999).
- Studies have explored the impact of various additives on urea, a related compound, in agricultural settings. These studies assess how additives can influence crop yield and nitrogen losses, providing insights into optimizing urea's use in farming (Souza, Rosen & Venterea, 2019).
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13(2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIHUKZFGRXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601002582 | |
| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |
CAS RN |
82261-41-4 | |
| Record name | Urea, N'-(4-cyanophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082261414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(4-Cyanophenyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601002582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Cyanophenyl)-3,3-dimethylurea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8J2LY8PD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



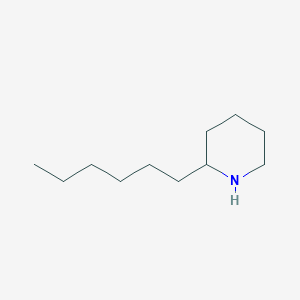
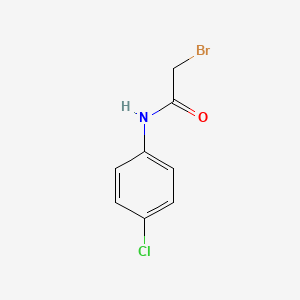
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
